Bicyclo[3.2.0]heptan-3-amine
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Overview
Description
Bicyclo[3.2.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one using lipases from microorganisms such as Pseudomonas fluorescens. This process yields both enantiomers of the compound with high enantiomeric excess.
Photochemical Synthesis: Another method involves the use of visible light-mediated energy transfer catalysis to synthesize 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. This method utilizes the biradical nature of triplet excited states to engage in intermolecular coupling reactions.
Industrial Production Methods: Industrial production methods for bicyclo[32
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Bicyclo[3.2.0]heptan-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for the synthesis of novel compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. The rigid bicyclic structure can enhance the binding affinity and selectivity of drug molecules to their targets .
Industry: The compound is also used in the development of new materials and catalysts. Its unique properties can be harnessed to create materials with specific characteristics or to catalyze chemical reactions more efficiently .
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances the binding interactions with these targets .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but with a six-membered ring fused with a three-membered ring.
Bicyclo[3.1.1]heptane: This compound features a seven-membered ring fused with a one-membered ring, providing a different structural arrangement.
Uniqueness: Bicyclo[3.2.0]heptan-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1255099-04-7 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-2-6(5)4-7/h5-7H,1-4,8H2 |
InChI Key |
RCJIJEPMHWIWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)N |
Origin of Product |
United States |
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